{5-[4-(trifluoromethyl)phenyl]-2H-tetrazol-2-yl}acetonitrile
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Overview
Description
{5-[4-(trifluoromethyl)phenyl]-2H-tetrazol-2-yl}acetonitrile is a chemical compound that features a tetrazole ring substituted with a trifluoromethylphenyl group and an acetonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {5-[4-(trifluoromethyl)phenyl]-2H-tetrazol-2-yl}acetonitrile typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through the cyclization of an azide with a nitrile. For instance, 4-(trifluoromethyl)phenyl azide can react with acetonitrile under suitable conditions to form the tetrazole ring.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via radical trifluoromethylation, which involves the use of trifluoromethyl radicals generated from reagents such as trifluoromethyl iodide or trifluoromethyl sulfonium salts.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and the use of automated reactors to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine or other reduced forms.
Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield tetrazole N-oxides, while reduction can produce amines.
Scientific Research Applications
{5-[4-(trifluoromethyl)phenyl]-2H-tetrazol-2-yl}acetonitrile has shown potential in various scientific research applications:
Mechanism of Action
The mechanism of action of {5-[4-(trifluoromethyl)phenyl]-2H-tetrazol-2-yl}acetonitrile involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzylamine: This compound shares the trifluoromethylphenyl group but differs in its functional groups and overall structure.
2-Methyl-4-{4-methyl-2-[4-(trifluoromethyl)phenyl]-5-thiazolyl}methylthio}phenoxyacetic acid: Another compound with a trifluoromethylphenyl group, used in different applications.
Uniqueness
{5-[4-(trifluoromethyl)phenyl]-2H-tetrazol-2-yl}acetonitrile is unique due to its combination of a tetrazole ring and a trifluoromethyl group, which imparts distinct chemical and biological properties. This combination makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C10H6F3N5 |
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Molecular Weight |
253.18 g/mol |
IUPAC Name |
2-[5-[4-(trifluoromethyl)phenyl]tetrazol-2-yl]acetonitrile |
InChI |
InChI=1S/C10H6F3N5/c11-10(12,13)8-3-1-7(2-4-8)9-15-17-18(16-9)6-5-14/h1-4H,6H2 |
InChI Key |
PUBHSHQPYGPKSO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NN(N=N2)CC#N)C(F)(F)F |
Origin of Product |
United States |
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